molecular formula C14H14N2O2 B13399224 2-Benzyloxy-benzamide oxime

2-Benzyloxy-benzamide oxime

Cat. No.: B13399224
M. Wt: 242.27 g/mol
InChI Key: INLHIGZJNLMVDD-UHFFFAOYSA-N
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Description

2-Benzyloxy-benzamide oxime is an organic compound belonging to the oxime family, which are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-benzamide oxime can be synthesized through the reaction of 2-benzyloxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the mixture in an alcoholic solvent . Another method involves the Beckmann rearrangement, where the oxime is formed from the corresponding ketone or aldehyde and then rearranged to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-benzamide oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

    Substitution: Various reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

2-Benzyloxy-benzamide oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-benzamide oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s oxime group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

2-Benzyloxy-benzamide oxime can be compared with other oxime compounds such as:

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-2-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16)

InChI Key

INLHIGZJNLMVDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N

Origin of Product

United States

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